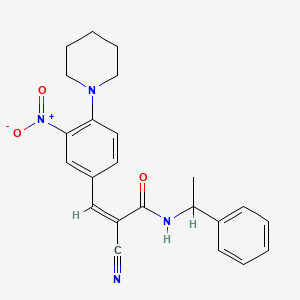
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide, also known as CNPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CNPPB is a selective blocker of the TRPA1 ion channel, which plays a critical role in pain and inflammation. In
科学的研究の応用
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been used in a variety of scientific research applications, including studies on pain and inflammation, sensory processing, and neuroprotection. This compound has been shown to block TRPA1 channels, which are involved in the detection of noxious stimuli and the initiation of pain and inflammation. This compound has also been used to study the role of TRPA1 in sensory processing, including the detection of cold and mechanical stimuli. Additionally, this compound has been investigated for its potential neuroprotective effects, particularly in the context of stroke and traumatic brain injury.
作用機序
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide acts as a selective blocker of the TRPA1 ion channel, which is expressed in sensory neurons and plays a critical role in pain and inflammation. TRPA1 channels are activated by a variety of stimuli, including cold, mechanical force, and noxious chemicals. When activated, TRPA1 channels allow the influx of calcium ions, which triggers the release of neurotransmitters and initiates pain and inflammation. This compound binds to a specific site on the TRPA1 channel, blocking the influx of calcium ions and preventing the initiation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound blocks the activation of TRPA1 channels by a variety of stimuli, including cold, mechanical force, and noxious chemicals. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. Additionally, this compound has been investigated for its potential neuroprotective effects, particularly in the context of stroke and traumatic brain injury.
実験室実験の利点と制限
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments. It is a selective blocker of the TRPA1 channel, which allows for specific targeting of this ion channel without affecting other channels. Additionally, this compound is relatively stable and easy to synthesize, which makes it a convenient tool for studying TRPA1 channels. However, this compound does have some limitations. It is not completely selective for TRPA1 channels, and can also affect other ion channels at high concentrations. Additionally, this compound has not been extensively tested in human studies, so its safety and efficacy in humans is not well-established.
将来の方向性
There are several future directions for research on (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide. One area of interest is the development of more selective TRPA1 channel blockers, which could have improved efficacy and safety profiles. Additionally, this compound could be used to study the role of TRPA1 channels in a variety of diseases and conditions, including chronic pain, inflammation, and neurodegenerative disorders. Finally, this compound could be investigated for its potential as a therapeutic agent, particularly in the context of pain and inflammation.
合成法
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 3-nitro-4-piperidinone with 2-bromo-3'-nitroacetophenone, followed by the reaction with (Z)-2-cyano-N-(1-phenylethyl)-3-(3-nitro-4-piperidin-1-yl)prop-2-enamide. The final product is obtained by recrystallization from ethanol.
特性
IUPAC Name |
(Z)-2-cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17(19-8-4-2-5-9-19)25-23(28)20(16-24)14-18-10-11-21(22(15-18)27(29)30)26-12-6-3-7-13-26/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3,(H,25,28)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPMNGSYWBTJGP-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

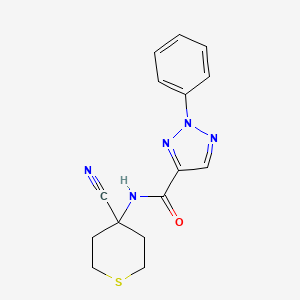
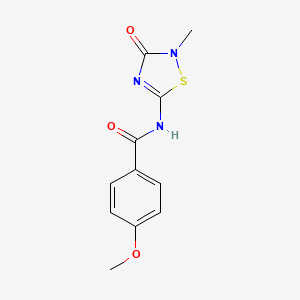
![[3-Hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2946865.png)
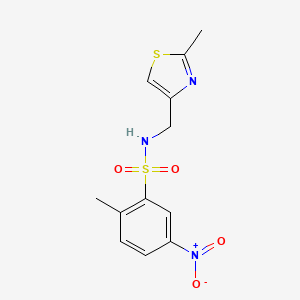
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2946868.png)

![5-[(3-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946870.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2946871.png)

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide](/img/structure/B2946876.png)
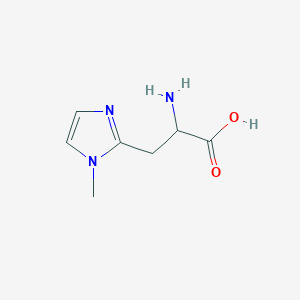
![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)
![N-[4-[2-(Dimethylamino)ethoxy]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2946881.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)